![molecular formula C22H13BrN4O2 B3230122 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291859-72-7](/img/structure/B3230122.png)

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Overview

Description

Molecular Structure Analysis

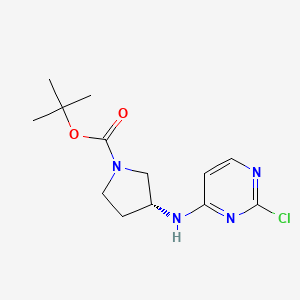

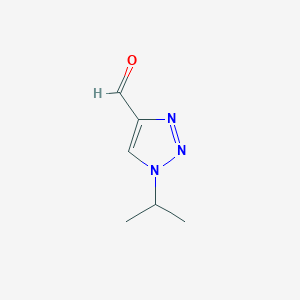

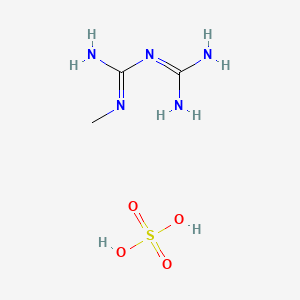

The molecule contains a bromophenyl group, which is a phenyl ring (a hexagonal carbon ring) with a bromine atom attached. It also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Finally, it contains a phthalazinone ring, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, the oxadiazole ring, and the phthalazinone ring. The bromine atom could potentially be replaced in a substitution reaction. The oxadiazole ring might participate in reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point .Scientific Research Applications

- Pyrazolines, including derivatives of this compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, making them promising candidates for drug development.

- Reports suggest that pyrazolines exhibit antifungal activity . Investigating this compound’s effectiveness against fungal pathogens could lead to novel antifungal agents.

- Pyrazolines have been investigated for their antiparasitic properties . Exploring their impact on parasites could contribute to the development of new treatments for parasitic diseases.

- Some pyrazolines, including this compound, have shown anti-inflammatory activity . Understanding their mechanisms of action and potential applications in managing inflammatory conditions is essential.

- Oxidative stress plays a crucial role in various diseases. Pyrazolines, with their antioxidant activity, may help counteract free radicals and protect cells from damage . Further research could explore their therapeutic potential.

- In a novel study, researchers investigated the neurotoxic effects of this compound on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in rainbow trout alevins . AchE is essential for normal nerve function, and MDA serves as a biomarker for oxidative injury. Understanding its impact on fish behavior and survival provides valuable insights.

Antibacterial Activity

Antifungal Properties

Antiparasitic Potential

Anti-Inflammatory Effects

Antioxidant Properties

Neurotoxicity Assessment

Mechanism of Action

Target of Action

A related compound, a pyrazoline derivative, has been shown to have an effect onAcetylcholinesterase (AchE) activity . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

The related pyrazoline derivative has been shown to have an inhibitory effect on ache activity . This suggests that the compound might interact with its targets in a way that modulates their activity.

Biochemical Pathways

The related pyrazoline derivative has been associated with changes in the levels ofmalondialdehyde (MDA) , a biomarker for oxidative stress . This suggests that the compound might affect pathways related to oxidative stress and free radical production.

Pharmacokinetics

The compound’s physical properties such as its density, boiling point, and flash point are available . These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

The related pyrazoline derivative has been associated with changes in ache activity and mda levels . This suggests that the compound might have neuroprotective effects and could modulate oxidative stress.

Safety and Hazards

properties

IUPAC Name |

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQCFHUUQUAZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanol](/img/structure/B3230083.png)

![Tert-butyl N-[2-oxo-1-phenyl-2-(piperidin-1-YL)ethyl]carbamate](/img/structure/B3230092.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3230102.png)

![Benzoic acid, 2-[(chlorosulfonyl)methyl]-](/img/structure/B3230141.png)

![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile](/img/structure/B3230142.png)